PD176252 Exhibits Sub-Nanomolar Affinity for Human BB1 and BB2 Receptors, Distinguishing It from Lower-Affinity Analogs
PD176252 demonstrates high-affinity binding to both human bombesin receptor subtypes, with Ki values of 0.17 nM for BB1 (NMBR) and 1.0 nM for BB2 (GRPR). This dual high-affinity profile contrasts with the structurally similar analog PD168368, which exhibits markedly lower affinity in the same cellular context. In competitive binding studies using NCI-H1299 human lung cancer cells, PD176252 inhibited specific ¹²⁵I-GRP binding with an IC50 of 20 nM, whereas PD168368 required an IC50 of 1500 nM, representing a 75-fold difference in potency [1]. This quantitative difference in target engagement directly impacts experimental outcomes in cancer proliferation assays, where PD176252's higher affinity translates to superior efficacy .
| Evidence Dimension | GRPR Binding Affinity (IC50) in Human Lung Cancer Cells |
|---|---|
| Target Compound Data | 20 nM (PD176252) |
| Comparator Or Baseline | 1500 nM (PD168368) |
| Quantified Difference | 75-fold lower IC50 for PD176252 |
| Conditions | NCI-H1299 human NSCLC cells, ¹²⁵I-GRP competitive binding assay |
Why This Matters
This 75-fold difference in cellular binding potency directly dictates the effective concentration range required for in vitro GRPR antagonism studies, making PD176252 the preferred choice for experiments requiring robust target engagement at nanomolar concentrations.
- [1] Moody TW, Leyton J, Garcia-Marin L, Jensen RT. Nonpeptide gastrin releasing peptide receptor antagonists inhibit the proliferation of lung cancer cells. Eur J Pharmacol. 2003;474(1):21-29. doi:10.1016/s0014-2999(03)01996-4 View Source
